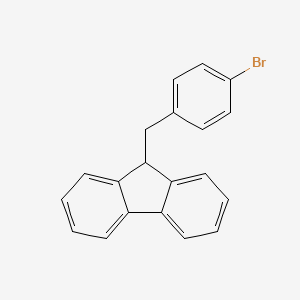

9-(4-Bromobenzyl)fluorene

Description

Significance of Fluorene (B118485) Derivatives in Contemporary Organic Chemistry and Materials Science

Fluorene, a polycyclic aromatic hydrocarbon, consists of two benzene (B151609) rings fused to a central five-membered ring. entrepreneur-cn.comwikipedia.org This rigid, planar, and π-conjugated system endows fluorene derivatives with remarkable properties, including high fluorescence quantum yields and good charge transport capabilities. entrepreneur-cn.comsioc-journal.cn These attributes make them highly sought-after in the development of advanced materials.

In materials science, fluorene-based compounds are integral components of organic light-emitting diodes (OLEDs), where they can function as efficient light-emitting materials or as host materials for other luminophores. entrepreneur-cn.cominnospk.com Their tunable emission colors, spanning the visible spectrum from blue to red, are a key advantage in display and lighting technologies. entrepreneur-cn.com Furthermore, fluorene derivatives are being explored as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com

The versatility of the fluorene scaffold also extends to its use in creating polymers with high thermal stability and unique optical properties. scientific.netresearchgate.net The ability to introduce various functional groups onto the fluorene ring system allows for the synthesis of a vast library of derivatives with tailored characteristics. entrepreneur-cn.comsioc-journal.cn

Role of Benzyl (B1604629) and Bromoaryl Moieties as Versatile Synthetic Handles

The functionalization of the fluorene core at the 9-position with specific chemical groups is a key strategy for modulating its properties. The introduction of benzyl and bromoaryl moieties, as seen in 9-(4-Bromobenzyl)fluorene, provides chemists with powerful tools for further synthetic transformations.

The benzyl group, often introduced via reactions with benzyl halides, serves not only to modify the steric and electronic environment of the fluorene core but also acts as a versatile synthetic handle. nih.govyoutube.com Benzyl ethers, for instance, can be selectively cleaved under specific conditions, a valuable tactic in multi-step syntheses. youtube.com

The bromoaryl moiety is another exceptionally useful functional group in organic synthesis. The bromine atom can be readily substituted or participate in a variety of cross-coupling reactions, such as the Suzuki coupling. researchgate.net This allows for the straightforward introduction of a wide array of other functional groups, including aryl, alkyl, and amino groups, thereby enabling the construction of more complex molecular architectures. nycu.edu.twexplorationpub.com

Rationale for Investigating this compound: Research Objectives and Scope

The compound this compound represents a molecule of significant interest due to the combined presence of the fluorene scaffold, a benzyl group, and a bromoaryl functionality. This unique combination makes it a valuable intermediate for the synthesis of a wide range of more complex fluorene derivatives with potential applications in materials science.

The primary research objective for investigating this compound is to leverage its versatile structure for the creation of novel materials. The bromo-functional handle allows for post-synthetic modification, enabling the attachment of various functional units to the fluorene core. nycu.edu.tw This opens up possibilities for developing new materials for OLEDs, sensors, and other electronic devices.

The scope of this article is to provide a focused overview of the chemical compound this compound. It will cover its fundamental properties and explore its role as a key building block in the synthesis of advanced functional materials.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 9-(4-Bromobenzyl)-9H-fluorene |

| Molecular Formula | C20H15Br |

| Molecular Weight | 335.24 g/mol |

| CAS Number | 187754-47-8 |

Table 1: Key chemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of fluorene. One common method involves the reaction of fluorene with 4-bromobenzyl bromide in the presence of a base, such as potassium t-butoxide, in a suitable solvent like dimethyl sulfoxide (B87167). nycu.edu.tw Another approach utilizes a nickel-catalyzed sp3 C-H alkylation of 9H-fluorene with 4-bromobenzyl alcohol. researchgate.net

Applications in the Synthesis of Advanced Materials

The true value of this compound lies in its utility as a precursor for more complex molecules. The presence of the bromine atom on the benzyl group allows for a variety of subsequent chemical transformations. For example, it can readily undergo Suzuki coupling reactions to introduce different aryl groups, leading to the formation of new light-emitting materials for OLEDs. researchgate.net This synthetic versatility makes it a crucial building block for the development of novel organic electronic materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

9-[(4-bromophenyl)methyl]-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Br/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBMMIJPNSDLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 4 Bromobenzyl Fluorene

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 9-(4-Bromobenzyl)fluorene simplifies the molecule into readily available starting materials. The most logical disconnection is at the C9-benzyl bond, which points to fluorene (B118485) and a 4-bromobenzyl electrophile as the key precursors. This disconnection is based on the well-established reactivity of the acidic C9 proton of fluorene, making it a suitable nucleophile for substitution reactions.

The primary precursors identified through this analysis are:

Fluorene: A polycyclic aromatic hydrocarbon that provides the core structure.

4-Bromobenzyl halide: Typically 4-bromobenzyl bromide or 4-bromobenzyl chloride, which acts as the electrophile.

An alternative retrosynthetic approach could involve the functionalization of a pre-existing benzyl (B1604629) group at the C9 position, or the construction of the fluorene ring system with the 4-bromobenzyl moiety already in place, though these are generally more complex routes.

Direct Alkylation Approaches for C9 Functionalization

The most common and direct method for the synthesis of this compound is the alkylation of fluorene at the C9 position. This takes advantage of the acidity of the C9 protons (pKa ≈ 22.6 in DMSO), which can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion then reacts with an electrophilic 4-bromobenzyl halide.

Base-Mediated Alkylation of Fluorene with 4-Bromobenzyl Halides

In this fundamental approach, a strong base is used to deprotonate fluorene, generating the fluorenyl anion. This anion then undergoes a nucleophilic substitution reaction with a 4-bromobenzyl halide. Common bases employed for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium amide (NaNH2). The reaction is typically carried out in a suitable organic solvent.

A general reaction scheme is as follows:

Fluorene + Base → Fluorenyl Anion + Conjugate Acid Fluorenyl Anion + 4-Bromobenzyl Halide → this compound + Halide Salt

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Phase-Transfer Catalysis in C9 Alkylation

Phase-transfer catalysis (PTC) offers a powerful and efficient alternative for the alkylation of fluorene. illinois.educrdeepjournal.orgnih.gov This method is particularly advantageous as it allows for the use of inexpensive bases like sodium hydroxide in a biphasic system (e.g., an organic solvent and water), avoiding the need for anhydrous conditions and strong, hazardous bases. illinois.educrdeepjournal.org

In a typical PTC setup, the fluorene is dissolved in a nonpolar organic solvent, while the base is in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the fluorene. lookchem.com The resulting fluorenyl anion then reacts with the 4-bromobenzyl halide in the organic phase. lookchem.com The catalyst then returns to the aqueous phase to repeat the cycle. This technique often leads to higher yields, milder reaction conditions, and easier work-up procedures. crdeepjournal.orgnih.gov

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry

The efficiency of the direct alkylation of fluorene is highly dependent on the reaction conditions.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. In base-mediated alkylations, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective. For phase-transfer catalysis, a variety of organic solvents can be used, including toluene, dichloromethane (B109758), and acetonitrile (B52724). thieme-connect.de

Temperature: The reaction temperature can affect the rate of both the desired alkylation and potential side reactions. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. Optimization is necessary to find a balance that maximizes the yield of the desired product.

Stoichiometry: The molar ratio of the reactants is another critical parameter. An excess of either the base or the alkylating agent may be used to drive the reaction to completion, but this can also lead to the formation of undesired byproducts, such as dialkylated fluorene. Careful control of the stoichiometry is therefore essential for achieving high selectivity for the mono-alkylated product.

Alternative Synthetic Routes: Exploration of Cascade or Multi-Step Processes

While direct alkylation is the most straightforward approach, alternative multi-step synthetic routes can also be employed for the preparation of this compound. One such pathway begins with 9-fluorenone (B1672902).

In this method, 9-fluorenone can be reacted with a Grignard reagent or an organolithium reagent derived from a 4-bromobenzyl halide. This would form a tertiary alcohol, 9-(4-bromobenzyl)-9H-fluoren-9-ol. Subsequent reduction of this alcohol, for instance through catalytic hydrogenation or by using a reducing agent like hydriodic acid, would yield the target molecule, this compound. rsc.org

Another potential route involves the reaction of 9-bromofluorene (B49992) with a suitable organometallic reagent derived from 4-bromobenzyl bromide, such as a Gilman cuprate, although this is a less common approach.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Following the synthesis, the isolation and purification of this compound and any synthetic intermediates are crucial for obtaining a product of high purity.

Work-up: The initial work-up procedure typically involves quenching the reaction mixture, followed by extraction with a suitable organic solvent. The organic layer is then washed with water and brine to remove any remaining base, salts, and other water-soluble impurities.

Chromatography: Column chromatography is a widely used technique for purifying the crude product. rsc.orgrsc.org A silica (B1680970) gel stationary phase is commonly employed, with a nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), to separate the desired product from unreacted starting materials and byproducts. rsc.orgrsc.org

Recrystallization: Recrystallization is an effective method for obtaining highly pure crystalline this compound. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.

The purity of the final product is typically confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. While specific studies focusing solely on the green synthesis of this particular compound are not extensively documented, the principles can be applied to its known synthetic routes, primarily the C-alkylation of fluorene. Traditional methods often involve hazardous reagents, volatile organic solvents, and stoichiometric amounts of bases, which present opportunities for green improvements.

A primary strategy for a greener synthesis of this compound is the replacement of hazardous alkylating agents. Conventional synthesis often employs 4-bromobenzyl bromide, a lachrymator and hazardous substance. A greener alternative is the use of 4-bromobenzyl alcohol in a dehydrative C-alkylation reaction. rsc.org This approach is inherently safer and improves the atom economy of the reaction, as the only byproduct is water. sci-hub.seresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Traditional alkylations of fluorene often utilize solvents like toluene, dimethylformamide (DMF), or chlorinated hydrocarbons such as dichloromethane (DCM). isca.meacsgcipr.org These solvents are associated with significant environmental and health concerns. Green chemistry encourages the use of safer, more sustainable alternatives. Recent research has explored various greener solvent systems for similar alkylation reactions.

Greener Solvent Alternatives:

| Solvent Type | Examples | Rationale for Use |

| Bio-derived Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, lower toxicity, and can be viable replacements for chlorinated solvents and ethers like THF. sigmaaldrich.com |

| Ionic Liquids (ILs) | 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) | Negligible vapor pressure, non-flammable, and can be recycled. They can also act as both solvent and catalyst. isca.mewarwick.ac.ukmdpi.com |

| Deep Eutectic Solvents (DESs) | Choline chloride/lactic acid | Sustainable, biodegradable, and can promote reactions under mild conditions, sometimes at room temperature. rsc.orgrepositorioinstitucional.mx |

| Water/Ethanol | Aqueous or ethanolic solutions | Among the greenest solvents, though their use can be limited by reactant solubility. Synergistic effects with certain catalysts can enhance efficiency. oup.comnih.gov |

Catalysis plays a pivotal role in the greening of synthetic methodologies. The alkylation of fluorene typically requires a strong base, often in stoichiometric amounts, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The development of more efficient catalytic systems can reduce waste and energy consumption. For instance, the use of potassium tert-butoxide (t-BuOK) as a catalyst has been shown to be effective for the alkylation of fluorene with alcohols under milder conditions. nih.govrsc.orgepa.gov Phase-transfer catalysis (PTC) is another green technique that can enhance reaction rates and yields in biphasic systems, reducing the need for harsh conditions and simplifying work-up procedures. fzgxjckxxb.combiomedres.usresearchgate.net The use of recyclable phase-transfer catalysts further improves the sustainability of the process. biomedres.us

Comparison of Catalytic Systems for Fluorene Alkylation:

| Catalytic System | Conditions | Advantages |

| Stoichiometric Strong Base (e.g., NaOH, KOH) | High temperatures (150-210 °C) | Traditional method. |

| t-BuOK (catalytic) | Mild conditions | High yields, simpler protocol. nih.govrsc.org |

| Aldehyde/Ketone co-catalyst with CsOH | High selectivity | Tolerates a wide range of alcohols. rsc.org |

| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., water/organic) | Reduces need for organic solvents, mild conditions, easy work-up. fzgxjckxxb.comcrdeepjournal.org |

| Ruthenium or Iridium complexes | Toluene, 110 °C | High atom economy, produces water as the only co-product. researchgate.net |

Another innovative approach that aligns with green chemistry principles is the use of alternative energy sources. Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent (or with minimal solvent), presents a significant green advantage. tandfonline.comdigitellinc.comresearchgate.net This technique can lead to shorter reaction times, reduced waste, and lower energy consumption compared to conventional solution-phase synthesis. While not yet specifically reported for this compound, the mechanochemical synthesis of related polyfluorenes via Suzuki polymerization highlights the potential of this method for fluorene derivatives. tandfonline.comresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Assignments

The ¹H NMR spectrum of 9-(4-Bromobenzyl)fluorene, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals a series of distinct signals that correspond to the different types of protons in the molecule. rsc.orgrsc.org The aromatic protons of the fluorene (B118485) moiety and the bromobenzyl group resonate in the downfield region, generally between δ 7.0 and 7.8 ppm. Specifically, the two protons on the fluorene ring adjacent to the sp³-hybridized carbon (C9) typically appear as a doublet around δ 7.72 (d, J = 7.5 Hz). rsc.orgrsc.org The remaining aromatic protons of the fluorene and bromobenzyl groups produce a complex multiplet pattern between δ 7.03 and 7.39. rsc.orgrsc.org

A key feature in the spectrum is the triplet corresponding to the methine proton at the C9 position of the fluorene ring, which is observed at approximately δ 4.19 (t, J = 7.3 Hz). rsc.orgrsc.org The adjacent methylene (B1212753) protons of the benzyl (B1604629) group appear as a doublet at around δ 3.09 (d, J = 7.3 Hz), with the coupling to the C9 proton confirming their connectivity. rsc.orgrsc.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Fluorenyl H (2H) | 7.72 | d | 7.6 |

| Aromatic H (8H) | 7.03-7.39 | m | - |

| C9-H (1H) | 4.19 | t | 7.3 |

| CH₂ (2H) | 3.09 | d | 7.3 |

| Data sourced from studies conducted in CDCl₃. rsc.orgrsc.org |

Carbon-13 (¹³C) NMR Spectral Interpretation and Carbon Connectivity

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum, also typically acquired in CDCl₃, shows distinct signals for each unique carbon atom. The quaternary carbons of the fluorene ring are found at the lower field end of the spectrum, with signals around δ 146.5 and δ 141.0 ppm. rsc.orgrsc.org The carbon atom of the bromobenzyl group attached to the bromine atom resonates at approximately δ 120.3 ppm. rsc.org The remaining aromatic carbons of both the fluorene and bromobenzyl moieties appear in the range of δ 119.9 to δ 138.6 ppm. rsc.orgrsc.org

The aliphatic carbons are observed at higher field. The methine carbon at C9 of the fluorene ring gives a signal around δ 48.5 ppm, while the methylene carbon of the benzyl group is found at approximately δ 39.4 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Fluorenyl C | 146.5, 141.0 |

| Aromatic C | 119.9-138.6 |

| C-Br | 120.3 |

| C9 | 48.5 |

| CH₂ | 39.4 |

| Data sourced from studies conducted in CDCl₃. rsc.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. For this compound, a key cross-peak would be observed between the methine proton at C9 (δ ~4.19 ppm) and the methylene protons of the benzyl group (δ ~3.09 ppm), confirming their vicinal coupling. uniovi.essfu.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak between the C9 proton signal and the C9 carbon signal, as well as correlations between the methylene protons and their corresponding carbon. uniovi.essfu.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the quaternary carbon of the bromophenyl ring, as well as with the C9 carbon of the fluorene moiety. uniovi.essfu.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the case of this compound, NOESY can help to confirm the through-space interactions between the protons of the benzyl group and the fluorene ring, further solidifying the structural assignment. ukzn.ac.za

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated mass for the proposed formula, C₂₀H₁₅Br. nih.govrsc.org The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. rsc.org

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-H stretching of the sp³-hybridized methine and methylene groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Crystal Growth and Diffraction Data Collection Methodologies

Single crystals of this compound suitable for X-ray diffraction analysis have been successfully grown using slow evaporation techniques. This typically involves dissolving the synthesized compound in an appropriate solvent, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or acetonitrile (B52724) and diethyl ether, and allowing the solvent to evaporate slowly at room temperature. rsc.org This process facilitates the gradual formation of well-ordered, colorless crystals.

For the collection of diffraction data, a single crystal of suitable size and quality is carefully selected and mounted on a diffractometer. The data are often collected at low temperatures, such as 100 K, to minimize thermal vibrations of the atoms. rsc.org A common instrument used is a Rigaku Oxford diffractometer equipped with a micro-focus source emitting Cu-Kα radiation (λ = 1.54184 Å). rsc.org The collected data frames are then processed, which includes integration of reflection intensities and correction for various experimental factors like absorption, to yield a set of unique structure factors. The crystal structure is then solved using direct methods and subsequently refined using full-matrix least-squares on F². rsc.org

Analysis of Bond Lengths, Bond Angles, Torsion Angles, and Molecular Conformation

The molecular structure of this compound, as determined by single-crystal X-ray diffraction, reveals the covalent bonding framework and the spatial arrangement of its constituent atoms. The bond lengths and angles within the fluorene and bromobenzyl moieties are generally in agreement with expected values for similar organic structures.

Table 1: Selected Bond Lengths for this compound

| Atoms | Length (Å) |

|---|---|

| Br-C(aromatic) | ~1.91 |

| C(sp³)-C(aromatic, fluorene) | ~1.51 |

Table 2: Selected Bond Angles for this compound

| Atoms | Angle (°) |

|---|---|

| C(aromatic)-C(sp³)-C(aromatic) | ~102-113 |

Table 3: Selected Torsion Angles for this compound

| Atoms | Angle (°) |

|---|

The conformation of the molecule is largely defined by the torsion angles around the single bonds connecting the fluorene, methylene, and bromophenyl groups. The fluorene system itself is nearly planar, while the bromobenzyl group is oriented at a significant angle to this plane, preventing a fully coplanar arrangement. This twisted conformation is a result of minimizing steric hindrance between the bulky aromatic groups.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of non-covalent intermolecular interactions. In the case of this compound, these interactions are primarily of the weak C-H···π and π-π stacking types. nih.gov

Reactivity and Transformational Chemistry of 9 4 Bromobenzyl Fluorene

Functionalization of the Bromine Moiety via Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality in 9-(4-Bromobenzyl)fluorene is a key handle for molecular elaboration through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govyoutube.com For a substrate like this compound, the aryl bromide component can be coupled with a variety of aryl, heteroaryl, vinyl, or alkyl boronic acids or their corresponding boronate esters. nih.govmdpi.com

The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or introduced directly, for example as Pd(PPh₃)₄. A base is required to activate the organoboron reagent, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), or hydroxides. The choice of solvent, ligand, and base can significantly influence the reaction's efficiency and scope. youtube.commdpi.com Electron-rich boronic acids have been shown to produce good yields in couplings with similar 4-bromophenyl structures. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Data based on analogous reactions with substituted aryl bromides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-100 | Arylboronic acid |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Benzylboronic ester |

| CataXCium A Pd G3 | Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | 100 | Alkylboronic ester |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. In the case of this compound, the aryl bromide can be coupled with various terminal alkynes, introducing an alkynyl moiety.

The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as CuI, in the presence of an amine base (e.g., triethylamine, diisopropylamine), which also often serves as the solvent. wikipedia.orgorganic-chemistry.org However, copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. ucsb.eduresearchgate.net The reactivity of the aryl halide follows the general trend I > Br > Cl, with aryl bromides often requiring heating to achieve efficient conversion. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides Data based on analogous reactions with substituted aryl bromides.

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. to Reflux | Terminal Alkyne |

| Pd(OAc)₂ | None | Pyrrolidine | Water | Reflux | Terminal Alkyne |

| PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 50 °C | Terminal Alkyne |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation allows for the introduction of a vinyl or substituted vinyl group onto the benzyl (B1604629) moiety of this compound.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov A base is required to regenerate the active Pd(0) catalyst. organic-chemistry.org Common catalysts include Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄, often in the presence of phosphine (B1218219) ligands. Bases such as triethylamine, potassium carbonate, or sodium acetate (B1210297) are typically employed. wikipedia.org The reaction generally exhibits high trans selectivity. organic-chemistry.org

Table 3: General Conditions for Heck Reaction of Aryl Bromides Data based on analogous reactions with substituted aryl bromides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile (B52724) | 80-140 | Styrene |

| PdCl₂ | None | K₂CO₃ | NMP | 120-150 | Acrylate Esters |

| Pd-NHC Complex | NHC | Cs₂CO₃ | Dioxane | 110-140 | Vinyl Ether |

The Kumada coupling creates a C-C bond by reacting an organohalide with a Grignard reagent (organomagnesium halide) in the presence of a nickel or palladium catalyst. organic-chemistry.org This was one of the first catalytic cross-coupling methods developed. For this compound, this reaction would involve coupling with an aryl, vinyl, or alkyl Grignard reagent. Nickel catalysts, such as NiCl₂, are often used and can be effective even without specialized ligands. rhhz.netnih.gov A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the tolerance of certain functional groups. organic-chemistry.org

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.govacs.org This method is known for its high functional group tolerance and broad scope. The aryl bromide of this compound can be coupled with various organozinc compounds, including those with sp³, sp², and sp hybridized carbon atoms. The organozinc reagents are typically prepared in situ or separately from the corresponding organohalide or organolithium compound. acs.orgmit.edu

Table 4: Representative Conditions for Kumada and Negishi Couplings of Aryl Bromides Data based on analogous reactions with substituted aryl bromides.

| Coupling Reaction | Catalyst | Ligand | Reagent | Solvent |

| Kumada | NiCl₂·(H₂O)₁.₅ | N-Heterocyclic Carbene (NHC) | t-Alkyl-MgCl | THF |

| Kumada | Pd(PPh₃)₄ | PPh₃ | Aryl-MgBr | Diethyl Ether |

| Negishi | Pd(dba)₂ | CPhos | sec-Alkyl-ZnBr | THF/Toluene |

| Negishi | PdCl₂(dppf) | dppf | Aryl-ZnCl | THF |

Reactions at the Fluorene (B118485) C9 Position

The methylene (B1212753) bridge (C9) of the fluorene nucleus is another key site of reactivity. The two adjacent phenyl rings stabilize the conjugate base through resonance, rendering the C9 protons acidic.

The C9 protons of the fluorene moiety are acidic, with a pKa of approximately 22.6 in DMSO. This acidity allows for deprotonation by a suitable base to form the highly stable, aromatic fluorenyl anion. researchgate.net This carbanion is intensely colored and serves as a potent nucleophile in various subsequent reactions.

The presence of the 4-bromobenzyl substituent at the C9 position means that only one acidic proton is available for abstraction. Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), will generate the corresponding 9-(4-bromobenzyl)fluorenyl anion. researchgate.netacs.org This nucleophilic intermediate can then be reacted with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or epoxides, to install a second, different substituent at the C9 position, leading to the formation of 9,9-disubstituted fluorene derivatives. mdpi.comrsc.org

Electrophilic Substitution Reactions at C9

Direct electrophilic substitution at the C9 position of this compound is not the typical pathway for functionalization. The C9-H bond is notably acidic (pKa ≈ 22.6 in DMSO for fluorene), making deprotonation the more favorable initial step. researchgate.net This deprotonation generates a highly stable, aromatic fluorenyl anion. This anion is a potent nucleophile that readily reacts with a wide range of electrophiles.

The synthesis of this compound itself is a prime example of this reactivity, involving the alkylation of the fluorenyl anion with an electrophile, 4-bromobenzyl bromide. sigmaaldrich.com

Table 1: Representative Electrophilic Trapping Reactions of the Fluorenyl Anion

| Electrophile | Product Type | Reference for Analogy |

|---|---|---|

| Alkyl Halides | 9-Alkylfluorenes | nih.gov |

| Aldehydes/Ketones | 9-Hydroxyalkylfluorenes | mdpi.com |

| Carbon Dioxide | Fluorene-9-carboxylic acid | General Knowledge |

This table is illustrative of the general reactivity of the fluorenyl anion, which is applicable to the anion derived from this compound for further substitution.

Radical Reactions Involving the C9 Position

The C9 position of fluorene derivatives can participate in radical reactions. The stability of the resulting 9-fluorenyl radical, due to delocalization over the aromatic system, makes its formation plausible. While specific studies on this compound are not prevalent, research on related compounds, such as the radical bromination of fluorene using N-bromosuccinimide (NBS) in the presence of a radical initiator, demonstrates the susceptibility of the C9 position to radical attack. youtube.com

In the case of this compound, a radical initiator would likely lead to the formation of a tertiary radical at the C9 position. This radical could then be trapped by a radical scavenger.

Table 2: Plausible Radical Reactions at the C9 Position of this compound

| Reagent | Intermediate | Potential Product | Mechanistic Analogy |

|---|---|---|---|

| N-Bromosuccinimide (NBS), AIBN | 9-Bromo-9-(4-bromobenzyl)fluorenyl radical | 9-Bromo-9-(4-bromobenzyl)fluorene | youtube.com |

This table outlines potential radical reactions based on the known reactivity of the fluorene C9 position.

Transformations Involving the Benzyl Methylene Bridge

The benzyl methylene bridge in this compound introduces another reactive site into the molecule.

Oxidation Reactions of the Methylene Group

The benzylic C-H bonds of the methylene bridge are susceptible to oxidation. Strong oxidizing agents can convert the methylene group to a carbonyl group, yielding 9-(4-bromobenzoyl)fluorene. This type of transformation is a well-established reaction for benzylic positions in organic chemistry. khanacademy.org

Table 3: Potential Oxidation Reactions of the Methylene Bridge

| Oxidizing Agent | Expected Product | Reference for Analogy |

|---|---|---|

| Potassium permanganate (B83412) (KMnO4) | 9-(4-Bromobenzoyl)fluorene | khanacademy.org |

This table illustrates common oxidation reactions applicable to the benzylic methylene group.

It is important to note that under certain oxidative conditions, the C9 position of the fluorene ring can also be oxidized, potentially leading to the formation of 9-fluorenone (B1672902). rsc.org The regioselectivity of the oxidation would depend on the specific reagents and reaction conditions employed.

Hydrogen Atom Transfer Reactions

The benzylic hydrogens of the methylene bridge are potential candidates for hydrogen atom transfer (HAT) reactions. The resulting benzylic radical is stabilized by resonance with the adjacent benzene (B151609) ring. While specific kinetic data for this compound is not available, studies on hydrogen abstraction from polycyclic aromatic hydrocarbons provide a basis for understanding this reactivity. scispace.com The bond dissociation energy (BDE) of the benzylic C-H bonds is expected to be lower than that of the aromatic C-H bonds, making them more susceptible to abstraction by radical species.

Regioselectivity and Stereochemical Control in Derivatization Reactions

The derivatization of this compound presents challenges and opportunities in regioselectivity and stereochemistry.

Regioselectivity: Reactions can potentially occur at the C9 position, the methylene bridge, or the aromatic rings.

C9 vs. Methylene Bridge: The acidity of the C9 proton makes it the most likely site for initial reaction under basic conditions. Under radical conditions, both the C9 position and the methylene bridge could be reactive, and the selectivity would depend on the relative stability of the resulting radicals and steric factors.

Aromatic Rings: Electrophilic aromatic substitution on the fluorene or the bromobenzyl ring would likely be directed by the existing substituents. The fluorene ring is generally more reactive towards electrophiles than the bromobenzene (B47551) ring.

Stereochemical Control: If a new chiral center is created at the C9 position or the methylene bridge, the reaction may proceed with or without stereocontrol, depending on the mechanism and the presence of chiral reagents or catalysts. For reactions proceeding through a planar intermediate, such as the fluorenyl anion, a racemic mixture of products would be expected unless a chiral auxiliary or catalyst is employed.

Mechanistic Investigations of Key Transformations: Kinetic and Thermodynamic Studies

Detailed mechanistic investigations, including kinetic and thermodynamic studies, are crucial for understanding and optimizing the transformations of this compound. While specific data for this compound is scarce, analogies can be drawn from related systems.

Kinetic Studies: Kinetic studies on the alkylation of fluorene have been reported, providing insights into the reaction rates and the factors that influence them. researchgate.net Similar studies on this compound would be valuable for quantifying its reactivity.

Thermodynamic Studies: The thermodynamics of fluorene and its derivatives have been the subject of computational and experimental studies. mdpi.comnih.gov These studies provide data on heats of formation and reaction enthalpies, which are essential for understanding the feasibility of various transformations. Computational studies using Density Functional Theory (DFT) could be employed to predict the geometries, energies, and reactivity of this compound and its reaction intermediates and transition states. dergipark.org.trnih.gov

Computational and Theoretical Investigations of 9 4 Bromobenzyl Fluorene

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict molecular properties. For 9-(4-Bromobenzyl)fluorene, methods like Density Functional Theory (DFT) are particularly useful. DFT is a computational approach that models the electronic structure of many-body systems, offering a balance between accuracy and computational cost. nih.gov These calculations allow for a detailed exploration of the molecule's geometry, electronic orbitals, and vibrational modes.

Geometry Optimization and Conformational Energy Landscape Analysis

The three-dimensional structure of this compound is not static. The molecule possesses conformational flexibility, primarily due to rotation around the single bond connecting the fluorene (B118485) C9 atom and the benzyl (B1604629) CH₂ group. Geometry optimization calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G**), can determine the most stable three-dimensional arrangement of the atoms, known as the global energy minimum.

This process involves calculating the forces on each atom and adjusting their positions until a stable structure with no net forces is found. By systematically rotating the key dihedral angle (the angle between the fluorene and bromobenzyl planes), a conformational energy landscape can be mapped. This reveals the energy barriers between different conformers and their relative stabilities. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: This data is representative of values expected from DFT (B3LYP/6-31G) calculations and is for illustrative purposes.

| Parameter | Predicted Value |

| C9-H Bond Length | 1.09 Å |

| C9-C(benzyl) Bond Length | 1.54 Å |

| C-Br Bond Length | 1.90 Å |

| Fluorene-Benzyl Dihedral Angle | ~75° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost empty orbital and represents the ability to accept an electron.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more likely to be reactive. schrodinger.comucm.es For this compound, the electron-rich fluorene system is expected to dominate the HOMO, while the LUMO is likely distributed across both the fluorene and the electron-withdrawing bromobenzyl moieties. Calculations can also map the electrostatic potential (MEP), which visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, hinting at sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Predicted Electronic Properties for this compound Note: This data is representative of values expected from DFT calculations and is for illustrative purposes. Actual values can vary based on the functional and basis set used. nih.gov

| Property | Predicted Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.90 |

Prediction and Analysis of Vibrational Spectra

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This computed spectrum is an invaluable tool for interpreting experimental spectroscopic data. It allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C-H stretches of the aromatic rings, the C-Br stretch, and the vibrations of the fluorene skeleton.

Computational Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry is a powerful tool for predicting how this compound will behave in a chemical reaction. The acidity of the proton at the C9 position, a key feature of the fluorene scaffold, can be estimated by calculating the energy of deprotonation. The analysis of frontier orbitals (HOMO/LUMO) and the molecular electrostatic potential map can identify the most likely sites for chemical attack. Furthermore, computational methods can be used to model the entire course of a reaction, calculating the structures and energies of transition states and intermediates. This allows for the prediction of reaction mechanisms and helps explain why a particular product (regio- or stereoisomer) is formed over another.

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, molecules of this compound arrange themselves into a regular, repeating crystal lattice. The specific arrangement, or crystal packing, is determined by a delicate balance of intermolecular forces. Computational methods can predict the most stable packing arrangements by calculating the energies of these non-covalent interactions. For this molecule, key interactions would include π-π stacking between the flat faces of the fluorene rings, C-H···π interactions, and halogen bonding involving the bromine atom. Understanding these forces is crucial for rationalizing the experimentally observed crystal structure and for predicting the bulk properties of the material.

Advanced Applications and Derivatization Strategies in Materials Science and Organic Synthesis

Precursor in π-Conjugated Polymer Chemistry

The compound 9-(4-Bromobenzyl)fluorene serves as a crucial foundational molecule in the synthesis of advanced π-conjugated polymers. Its structure is uniquely suited for creating high-performance materials for organic electronics. The fluorene (B118485) core provides a rigid, planar, and highly fluorescent backbone, which is essential for efficient charge transport and light emission. The substituent at the C9 position, in this case, a 4-bromobenzyl group, is critical for several reasons. Firstly, it enhances the solubility of the resulting polymers in common organic solvents, which is vital for solution-based processing and device fabrication. Secondly, it prevents the undesirable intermolecular aggregation (π-stacking) that can quench fluorescence and reduce device efficiency.

The true versatility of this compound as a monomer precursor is realized after functionalization of the fluorene core, typically through bromination at the 2 and 7 positions to yield 2,7-dibromo-9-(4-bromobenzyl)fluorene. This resulting dibrominated monomer can then be polymerized through various cross-coupling reactions. Furthermore, the bromine atom on the benzyl (B1604629) side chain acts as a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the polymer's properties or to create cross-linked networks for enhanced stability.

Synthesis of Polyfluorene Derivatives for Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes (PFs) are a prominent class of polymers for Organic Light-Emitting Diodes (OLEDs) due to their strong blue photoluminescence and high charge carrier mobility. 20.210.105doi.org The synthesis of PF derivatives using this compound as a precursor typically involves palladium-catalyzed polymerization methods like Suzuki or Yamamoto coupling. mdpi.comresearchgate.net

In a typical Suzuki coupling reaction, a 2,7-diboronic ester derivative of this compound is reacted with a dibromo-co-monomer. Alternatively, 2,7-dibromo-9-(4-Bromobenzyl)fluorene can be reacted with a diboronic ester co-monomer. This approach allows for the creation of copolymers where the electronic properties can be precisely tuned. For instance, copolymerizing the fluorene monomer with electron-donating or electron-accepting units can shift the emission color from blue to green, yellow, or red.

The 4-bromobenzyl group plays a significant role in the performance of the final OLED device. It not only ensures the processability of the polymer but also provides a site for creating more complex architectures. For example, the bromo-substituent can be converted into a phosphorescent iridium complex, integrating the emitter directly onto the polymer backbone. This strategy can lead to highly efficient electrophosphorescent devices.

Below is a representative data table of polyfluorene derivatives synthesized for OLED applications, highlighting how different co-monomers can influence their optical properties.

| Polymer Name | Co-monomer Unit | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) | Application |

| PFB-alt-Benzothiadiazole | Benzothiadiazole | 535 | 0.65 | Green OLED |

| PFB-alt-Carbazole | Carbazole | 450 | 0.80 | Blue OLED |

| PFB-alt-Diketopyrrolopyrrole | Diketopyrrolopyrrole | 650 | 0.55 | Red OLED |

Note: PFB refers to Poly(this compound). Data is representative of typical fluorene copolymers.

Development of Materials for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs)

In the realm of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), fluorene-based polymers are valued for their excellent charge transport characteristics and environmental stability. When used as a building block, this compound imparts beneficial properties to materials designed for these applications.

For OPVs, fluorene units are often copolymerized with electron-deficient moieties to create donor-acceptor (D-A) polymers. These polymers exhibit broad absorption spectra, which is crucial for harvesting a larger portion of the solar spectrum. The this compound unit typically serves as the donor component. The bulky benzyl group helps to disrupt planarity slightly, which can be advantageous in bulk heterojunction solar cells by promoting the formation of an optimal morphology for charge separation and transport.

In OFETs, the key performance metric is charge carrier mobility. The rigid fluorene backbone facilitates efficient intramolecular and intermolecular charge hopping. The substituents at the C9 position are critical for controlling the packing of the polymer chains in the solid state. The 4-bromobenzyl group can influence the morphology of thin films, which directly impacts the performance of the transistor. The bromine atom also offers a pathway to synthesize polymers with specific functionalities, such as self-assembly motifs that can encourage ordered packing and improve mobility.

The following table summarizes typical performance characteristics of fluorene-based polymers in OPV and OFET devices.

| Polymer Architecture | Application | Key Performance Metric | Typical Value |

| Donor-Acceptor Copolymer | OPV | Power Conversion Efficiency (PCE) | 8-12% |

| Homopolymer (PFF) | OFET | Hole Mobility (µh) | 10⁻³ - 10⁻² cm²/Vs |

| Copolymer with Thiophene | OFET | Hole Mobility (µh) | > 10⁻² cm²/Vs |

Design of Fluorescent and Phosphorescent Organic Materials

The intrinsic photophysical properties of the fluorene nucleus make it an excellent platform for designing both fluorescent and phosphorescent materials. mdpi.com As a precursor, this compound allows for the synthesis of materials with tailored emission characteristics.

For fluorescent materials, the high quantum yield of the fluorene unit is a major advantage. By copolymerizing it with other aromatic units, the emission color can be tuned across the visible spectrum while maintaining high efficiency, as discussed in the context of OLEDs. researchgate.net

For phosphorescent materials, the presence of the bromine atom in the 4-bromobenzyl group is particularly significant. This heavy atom can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This is a critical process for achieving room-temperature phosphorescence (RTP). While the fluorene core itself is not strongly phosphorescent, attaching heavy atoms is a common strategy to induce this property. Molecules derived from this compound could be used to create purely organic RTP materials, which are of great interest for applications in sensing, bio-imaging, and anti-counterfeiting technologies.

Building Block for Supramolecular Architectures

Beyond its use in polymer chemistry, this compound is a valuable building block for the construction of well-defined, discrete supramolecular architectures. The rigid and geometrically defined structure of the fluorene core, combined with the reactive handle of the bromo-substituent, allows for the creation of complex molecular systems through covalent synthesis, which then engage in non-covalent interactions.

Self-Assembly Studies and Molecular Recognition

The shape and electronic properties of this compound and its derivatives make them interesting candidates for studying self-assembly and molecular recognition. The flat, aromatic surface of the fluorene can engage in π-π stacking interactions, while the benzyl group adds a three-dimensional aspect to the molecule's structure. unibas.it

Derivatization of the bromo- group on the benzyl ring can be used to install specific recognition sites, such as hydrogen bond donors/acceptors or metal-coordinating ligands. For example, converting the bromo- group to a carboxylic acid or an amine would allow the molecule to self-assemble into ordered structures through hydrogen bonding. Similarly, creating a pyridine (B92270) derivative would enable the formation of metallo-supramolecular assemblies.

These types of fluorene-based molecules can act as sensors or receptors for various analytes. The binding of a guest molecule to a receptor based on this fluorene scaffold could be detected through changes in fluorescence, a process known as chemosensing. The fluorene unit acts as a signal transducer, with its emission properties being sensitive to the local environment.

Host-Guest Chemistry Applications

In host-guest chemistry, larger molecules (hosts) are designed to encapsulate smaller molecules (guests). Fluorene-based structures are frequently used to construct the rigid cavities of host molecules. By synthesizing larger structures starting from this compound, it is possible to create molecular cages or clips.

For instance, two fluorene units can be linked together through their benzyl groups to form a molecular tweezer. The bromo-substituents could be used as coupling points in a reaction to form a macrocycle. The resulting host molecule would have a well-defined cavity lined with the aromatic surfaces of the fluorene units, making it capable of binding flat, electron-deficient guest molecules through π-π stacking interactions. Such host-guest systems are fundamental to the development of molecular machines, drug delivery systems, and new catalytic systems. nih.gov The specific geometry imparted by the benzyl spacer would influence the size and shape of the binding cavity, and therefore, the selectivity of the host for different guests.

Intermediate in the Synthesis of Complex Organic Molecules

The fluorene moiety is a foundational building block in the synthesis of a wide array of organic materials due to its rigid, planar structure and desirable photophysical properties. researchgate.net Compounds such as this compound serve as critical intermediates, offering multiple reactive sites for constructing more complex molecular architectures. The C-9 position of the fluorene ring is particularly notable for its acidity, which facilitates alkylation and the introduction of various substituents. thieme-connect.com This allows for the synthesis of 9-monosubstituted and 9,9-disubstituted fluorene derivatives. researchgate.net The presence of the 4-bromobenzyl group provides a versatile handle for subsequent cross-coupling reactions, making this compound a strategic precursor for advanced organic materials.

The chemical structure of this compound is well-suited for scaffold diversification. The bromo-substituent on the benzyl ring is a key functional group that enables a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the systematic modification of the molecule's electronic and steric properties. By carefully selecting the coupling partners, researchers can synthesize a diverse library of fluorene derivatives with tailored functionalities.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce new aryl or heteroaryl groups, extending the π-conjugated system of the molecule. This is a common strategy for tuning the absorption and emission characteristics of fluorescent materials. researchgate.net Similarly, Sonogashira coupling can be used to incorporate alkyne moieties, which are valuable for creating rigid, linear molecular wires or for further reactions via "click chemistry". ingentaconnect.comresearchgate.net The functionalization is not limited to the bromobenzyl group; the fluorene core itself can be further modified at various positions to fine-tune the final properties of the target molecule. thieme-connect.com

Table 1: Potential Functionalization Reactions for this compound

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Biaryl system | Extending π-conjugation, tuning optical properties |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Aryl-alkyne | Building block for polymers and macrocycles |

| Heck Coupling | Alkene / Pd catalyst | Aryl-alkene (Stilbene) | Creating photoresponsive materials |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Aryl-amine | Introducing electron-donating groups, hole-transport materials |

The unique structure of this compound makes it an excellent candidate for the construction of larger, well-defined macromolecular structures such as multi-fluorene oligomers and dendrimers. nih.gov Dendrimers are highly branched, three-dimensional molecules with a central core, repeating branch units, and terminal functional groups. nih.gov Fluorene-based dendrimers are of particular interest due to their potential applications in light-emitting diodes (OLEDs), sensors, and biological imaging. nih.govrsc.org

In the synthesis of dendrimers, this compound can act as a monomeric building block. Using a convergent synthesis approach, dendrons (wedge-like dendritic branches) can be built up and then attached to a multifunctional core. ingentaconnect.com Alternatively, in a divergent approach, successive generations of branches are grown outwards from a central core. The reactive bromo- functionality is crucial for the iterative coupling reactions required to build these complex architectures. For example, a fluorene unit can serve as an emissive core, with dendrons attached at the 2- and 7-positions. ingentaconnect.comresearchgate.net The resulting dendrimers often exhibit unique photophysical properties, such as efficient energy transfer from the dendritic scaffold to the core, leading to enhanced fluorescence. rsc.org

Fluorene-Based Chemosensors and Optical Probes

Fluorene and its derivatives are highly fluorescent molecules that are frequently incorporated into chemosensors and optical probes. grafiati.com Their rigid structure and high fluorescence quantum yield make them excellent fluorophores, or signaling units. thieme-connect.comrsc.org A fluorene-based chemosensor is a molecule designed to detect a specific analyte (e.g., a metal ion, anion, or small molecule) by producing a measurable change in its optical properties, most commonly its fluorescence intensity or color. researchgate.netresearchgate.net

The design of a selective fluorene-based chemosensor typically involves the covalent linkage of two key components: the fluorene fluorophore and a specific analyte recognition site, often called a receptor. researchgate.netnih.gov The principle of operation relies on the interaction between the analyte and the receptor, which in turn modulates the photophysical properties of the fluorene unit. nih.gov

Selectivity is achieved by carefully designing the receptor to bind preferentially with the target analyte over other potentially interfering species. researchgate.netrsc.org This can be accomplished by tailoring the size, shape, and electronic properties of the binding cavity or functional groups within the receptor. For example, a dicarboxylate pseudo crown ether can be incorporated as a receptor that is highly selective for lead ions (Pb²⁺). rsc.org Similarly, macrocycles like oxaaza macrocycles can be used for the selective binding of zinc ions (Zn²⁺). nih.gov The choice of receptor is critical and dictates the sensor's specificity. Computational methods, such as Density Functional Theory (DFT), are often used to predict and validate the binding interactions between the sensor and the analyte, ensuring high selectivity. researchgate.netnih.gov

Table 2: Examples of Receptor Designs for Fluorene-Based Sensors

| Target Analyte | Receptor Type | Principle of Recognition |

|---|---|---|

| Lead Ions (Pb²⁺) | Dicarboxylate Pseudo Crown Ether | Size-selective complexation within the crown ether cavity. rsc.org |

| Zinc Ions (Zn²⁺) | Oxaaza Macrocycle | Coordination of the metal ion with nitrogen and oxygen donor atoms. nih.gov |

| Iodide Ions (I⁻) | Fluorenone-based Schiff base | Inhibition of intramolecular charge transfer upon interaction. nih.gov |

| Cyanide Ions (CN⁻) | Boronic acid or Michael acceptor | Nucleophilic addition of cyanide to the receptor site. researchgate.net |

The binding of an analyte to the receptor of a fluorene-based chemosensor triggers a change in the fluorescence signal, which can manifest as either a decrease (quenching or "turn-off") or an increase (enhancement or "turn-on") in intensity. nih.govbenthamdirect.com The specific mechanism responsible for this change depends on the electronic interplay between the fluorophore, the receptor, and the bound analyte.

Fluorescence Quenching (Turn-Off Sensing): This is a common mechanism where the fluorescence of the fluorene unit is diminished upon analyte binding. nih.govyoutube.com Several processes can lead to quenching:

Photoinduced Electron Transfer (PET): In the absence of the analyte, PET from the receptor to the excited fluorophore may be blocked. Upon analyte binding, the electron-donating ability of the receptor can be enhanced, enabling PET to occur and thus quenching the fluorescence. nih.gov

Ligand-to-Metal Charge Transfer (LMCT): For sensors detecting metal ions, the binding can facilitate a charge transfer from the fluorene-ligand system to the metal ion, providing a non-radiative decay pathway that competes with fluorescence. benthamdirect.com

Heavy Atom Effect: The presence of heavy atoms (like certain metal ions) near the fluorophore can enhance intersystem crossing from the excited singlet state to the triplet state, reducing fluorescence. researchgate.net

Fluorescence Enhancement (Turn-On Sensing): In this case, the sensor is initially non-fluorescent or weakly fluorescent, and the fluorescence is "turned on" or significantly increased upon binding the analyte. rsc.org This is often a preferred method due to its higher sensitivity and lower background signal. nih.gov

Inhibition of PET: The sensor can be designed so that in the free state, PET from the receptor quenches the fluorene fluorescence. When the analyte binds to the receptor, it lowers the energy of the receptor's orbitals, making PET energetically unfavorable and thereby restoring the fluorescence. nih.gov

Intramolecular Charge Transfer (ICT) Inhibition: Some sensors have an ICT character that makes them weakly fluorescent. Analyte binding can disrupt this charge transfer pathway, leading to a significant enhancement of the fluorescence emission. nih.gov

Aggregation-Induced Emission (AIE): Some fluorene derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent upon aggregation. An analyte can induce this aggregation, leading to a turn-on response. researchgate.net

The choice between a turn-on and turn-off mechanism is a critical design consideration, with turn-on sensors often being more desirable for practical applications due to their high signal-to-noise ratio. nih.gov

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 9-substituted fluorenes often involves the use of strong bases and hazardous alkylating agents, leading to significant waste and safety concerns. nih.gov The future of synthesizing 9-(4-Bromobenzyl)fluorene and its analogs lies in the development of greener and more efficient methods.

Recent advancements have focused on catalytic C-H alkylation at the C-9 position of fluorene (B118485). acs.org These methods utilize more benign alkylating agents like alcohols, which produce water as the only byproduct. acs.org For instance, ruthenium complexes have been shown to catalyze the direct sp³ C-H alkylation of fluorene with various alcohols, offering a sustainable alternative to traditional methods. acs.org Another promising green approach is the base-catalyzed alkylation of fluorene with alcohols. For example, potassium tert-butoxide (t-BuOK) has been effectively used as a catalyst for the alkylation of fluorene with a range of alcohols, providing high yields of 9-monoalkylated fluorenes under mild conditions. nih.gov

The development of aldehyde- or ketone-catalyzed dehydrative C-alkylation of fluorenes with alcohols also presents a highly selective and practical route for synthesizing 9-monoalkylated fluorenes. researchgate.net These catalytic systems are attractive due to their operational simplicity and the use of readily available and less hazardous reagents.

Future research in this area will likely focus on:

The use of earth-abundant and non-toxic metal catalysts.

Solvent-free or aqueous reaction conditions to minimize volatile organic compound (VOC) emissions.

Photocatalytic and electrochemical methods that can be driven by renewable energy sources.

| Synthetic Method | Catalyst/Reagent | Advantages |

| Catalytic C-H Alkylation | Ruthenium complexes | Use of benign alcohols, high atom economy. acs.org |

| Base-Catalyzed Alkylation | t-BuOK | Mild reaction conditions, high yields. nih.gov |

| Dehydrative C-Alkylation | Aldehydes/Ketones | High selectivity, broad substrate scope. researchgate.net |

Exploration of Unprecedented Reactivity Modes and Catalytic Applications

The chemical structure of this compound, featuring an acidic C-9 proton, a reactive C-Br bond, and multiple C-H bonds, offers a rich landscape for exploring novel reactivity. The acidity of the C-9 proton (pKa ≈ 22.6 in DMSO) allows for facile deprotonation to form the fluorenyl anion, a potent nucleophile for further functionalization. wikipedia.org

Future research is expected to delve into:

C-H Activation: Beyond the acidic C-9 proton, the selective activation of other sp² and sp³ C-H bonds on the fluorene and benzyl (B1604629) moieties could lead to novel transformations and the synthesis of complex architectures.

Cross-Coupling Reactions: The presence of the bromo group on the benzyl ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide array of functional groups, paving the way for the synthesis of materials with tailored properties.

Catalyst Development: The fluorene scaffold itself can be a ligand in transition metal catalysis. By incorporating coordinating moieties, derivatives of this compound could be designed as novel ligands for various catalytic applications, including asymmetric synthesis.

Integration into Hybrid Organic-Inorganic Material Systems

Fluorene derivatives are well-known for their excellent photophysical properties, including high fluorescence quantum yields and good thermal stability, making them prime candidates for applications in organic electronics. entrepreneur-cn.com A significant future direction for this compound is its integration into hybrid organic-inorganic material systems.

One of the most promising areas is in perovskite solar cells (PSCs) . Fluorene-based compounds are being explored as hole-transporting materials (HTMs) in inverted planar PSCs, demonstrating good film quality and energy level matching, which are crucial for high device efficiency and stability. entrepreneur-cn.com The this compound scaffold can be further functionalized to optimize its electronic properties for efficient hole extraction and transport.

Other potential applications in hybrid materials include:

Metal-Organic Frameworks (MOFs): The functionalizable nature of this compound allows for its use as a building block in the design of novel MOFs with unique photoluminescent or catalytic properties.

Quantum Dot (QD) Sensitization: Fluorene derivatives can act as ligands to passivate the surface of quantum dots, enhancing their stability and photoluminescence, which is beneficial for applications in displays and bio-imaging.

Application of Advanced In-Situ Characterization Techniques for Real-time Reaction Monitoring

To optimize the synthesis and understand the reaction mechanisms of this compound and its derivatives, the application of advanced in-situ characterization techniques is crucial. While traditional spectroscopic methods like NMR and mass spectrometry are used for final product characterization, real-time monitoring can provide invaluable insights into reaction kinetics, intermediates, and byproducts. ujpronline.com

Future research will likely employ techniques such as:

In-situ NMR and IR Spectroscopy: These methods allow for the continuous monitoring of reactant consumption and product formation, helping to elucidate reaction pathways and optimize reaction conditions.

Raman Spectroscopy: This technique can provide real-time information about the vibrational modes of molecules, offering insights into structural changes during a reaction.

Chirped-Pulse Fourier-Transform Microwave Spectroscopy: This high-resolution spectroscopic technique can be used to accurately determine the molecular constants of fluorene derivatives in the gas phase, aiding in their unambiguous identification. rsc.org

The data obtained from these in-situ techniques will be instrumental in developing more efficient and selective synthetic protocols for this compound.

| Characterization Technique | Information Obtained |

| In-situ NMR Spectroscopy | Reaction kinetics, identification of intermediates. |

| In-situ IR Spectroscopy | Monitoring of functional group transformations. |

| Raman Spectroscopy | Real-time structural changes. |

| Microwave Spectroscopy | Accurate molecular constants for identification. rsc.org |

Challenges and Opportunities in Scalable Synthesis and Industrial Relevance

The transition from laboratory-scale synthesis to industrial production presents several challenges and opportunities for this compound. The global market for fluorene is projected to grow, driven by its applications in advanced materials and pharmaceuticals. datahorizzonresearch.com

Challenges:

Cost-effective and Scalable Synthesis: Developing a synthetic route that is not only green but also economically viable on a large scale is a primary hurdle. This includes the cost and availability of starting materials and catalysts.

Purification: Achieving high purity on an industrial scale can be challenging and costly, often requiring multiple recrystallization or chromatographic steps.

Regulatory Compliance: As a polycyclic aromatic hydrocarbon (PAH), fluorene and its derivatives are subject to environmental and health regulations, which can add to the cost of production and handling. datahorizzonresearch.comwikipedia.org

Opportunities:

High-Value Applications: The potential use of this compound derivatives in high-growth areas like organic electronics (OLEDs), solar cells, and pharmaceuticals provides a strong incentive for overcoming the challenges of scalable synthesis. entrepreneur-cn.comdatahorizzonresearch.com

Green Chemistry Adoption: The development of sustainable synthetic methods can provide a competitive advantage by reducing waste, energy consumption, and regulatory burdens.

Material Innovation: The versatility of the this compound scaffold allows for the creation of a diverse library of new materials with tailored properties, opening up new market opportunities.

Q & A

Q. How does crystal packing influence the photophysical properties of this compound?

- Crystallography : X-ray structures reveal π-stacking distances of 3.4–3.6 Å, which redshift fluorescence emission (λem ~450 nm). Co-crystallize with electron-deficient acceptors (e.g., TCNQ) to modulate charge-transfer states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.